2-Chlorobenzenesulfonamide

Descripción general

Descripción

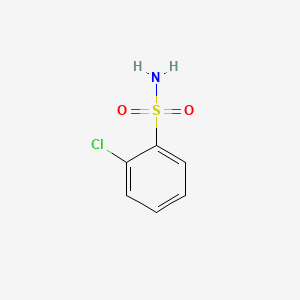

2-Chlorobenzenesulfonamide is a halogenated sulfonamide derivative . It is formed as one of the major degradation products of chlorosulfuron . The crystals of 2-chlorobenzenesulfonamide exhibit a monoclinic space group Cc .

Molecular Structure Analysis

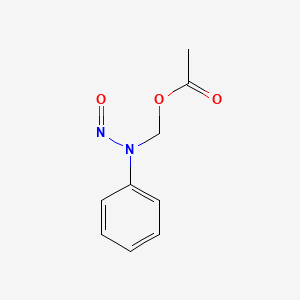

The molecular formula of 2-Chlorobenzenesulfonamide is C6H6ClNO2S . Its molecular weight is 191.635 .Physical And Chemical Properties Analysis

2-Chlorobenzenesulfonamide has a melting point of 189-193 °C . Its SMILES string is NS(=O)(=O)c1ccccc1Cl .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

2-Chlorobenzenesulfonamide: has been studied for its affinity to human carbonic anhydrases (CAs), which are enzymes that catalyze the hydration of carbon dioxide. These enzymes play a crucial role in various biological functions and are implicated in diseases such as glaucoma, high altitude sickness, and cancer . The compound’s ability to inhibit CA can be leveraged to design drugs with targeted action against these conditions.

Hypertension Treatment

The compound is structurally related to thiazides, a class of diuretics used to treat hypertension. By inhibiting CA, 2-Chlorobenzenesulfonamide -bearing drugs can help reduce fluid retention and lower blood pressure. This application is particularly significant in the development of new antihypertensive medications .

Drug Affinity and Selectivity

Research has shown that 2-Chlorobenzenesulfonamide can bind to various CA isoforms with different affinities. This property is essential for the development of drugs with high selectivity and minimal side effects. Understanding the binding affinities helps in designing drugs that target specific CA isoforms involved in diseases .

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzenesulfonamide has been analyzed, revealing that its crystals exhibit a monoclinic space group Cc. The molecules are linked by hydrogen bonding, forming an infinite 3-D molecular network. This information is valuable for understanding the compound’s chemical behavior and potential interactions .

Degradation Product Study

As a major degradation product of chlorosulfuron, an herbicide, 2-Chlorobenzenesulfonamide ’s environmental impact and degradation pathways are of interest. Studying its formation and breakdown can inform environmental safety assessments and the development of more eco-friendly herbicides .

Synthesis of Derivatives

2-Chlorobenzenesulfonamide: serves as a precursor in the synthesis of various chemical derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals. For instance, it may be used in synthesizing compounds like 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide and 1,2,4-thiadiazine 1,1-dioxides .

Mecanismo De Acción

Target of Action

The primary target of 2-Chlorobenzenesulfonamide is the carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body .

Mode of Action

2-Chlorobenzenesulfonamide interacts with the CA isoforms by binding to them, thereby inhibiting their enzymatic activity . This interaction can cause significant changes in the affinity and selectivity for a particular CA isoform .

Biochemical Pathways

The inhibition of CA isoforms by 2-Chlorobenzenesulfonamide affects the carbon dioxide hydration pathway . This can lead to downstream effects such as the disruption of bicarbonate and acid proton production, which are implicated in numerous ailments and diseases .

Pharmacokinetics

The compound’s water solubility is reported to be 4983mg/L at 15 ºC , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-Chlorobenzenesulfonamide’s action primarily involve the inhibition of CA isoforms’ enzymatic activity . This can disrupt the balance of bicarbonate and acid protons in the body, potentially leading to various health conditions .

Action Environment

The action, efficacy, and stability of 2-Chlorobenzenesulfonamide can be influenced by environmental factors. . Therefore, the compound’s action could be affected by the solvent environment. Additionally, safety precautions should be taken when handling 2-Chlorobenzenesulfonamide, as it can irritate the eyes, skin, and respiratory tract .

Safety and Hazards

2-Chlorobenzenesulfonamide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Relevant Papers The paper titled “Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases” discusses the affinities of twelve CA isoforms for nineteen clinically used drugs used to treat hypertension-related diseases . Another paper titled “Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions” provides a comprehensive review of sulfonamide drugs .

Propiedades

IUPAC Name |

2-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCBZCMSYUSCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044979 | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzenesulfonamide | |

CAS RN |

6961-82-6 | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BT2I28A0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary environmental concern surrounding 2-chlorobenzenesulfonamide?

A: 2-Chlorobenzenesulfonamide is a major degradation product of the herbicide chlorsulfuron. While it exhibits lower phytotoxicity than its parent compound [], its persistence in soil is a concern []. Research indicates it can remain in soil for extended periods, potentially impacting subsequent crops and soil health.

Q2: How does the persistence of 2-chlorobenzenesulfonamide in soil differ from its parent compound, chlorsulfuron?

A: Studies reveal that while both chlorsulfuron and 2-chlorobenzenesulfonamide are found in soil after application, the latter exhibits greater persistence []. After 45 weeks in one study, around 5-8% of applied chlorsulfuron remained in the soil, compared to 15% of 2-chlorobenzenesulfonamide []. This difference in persistence suggests 2-chlorobenzenesulfonamide may pose a longer-term environmental risk.

Q3: What is the significance of the crystal structure analysis of N-(2-fluorobenzoyl)-2-chlorobenzenesulfonamide?

A: Crystal structure analysis of N-(2-fluorobenzoyl)-2-chlorobenzenesulfonamide provides valuable insights into the intermolecular interactions of this compound []. This information helps researchers understand its solid-state packing, which can influence its physical properties like solubility and stability, important factors for formulation and drug development.

Q4: How is Hirshfeld surface analysis used to understand the interactions of 2-chlorobenzenesulfonamide derivatives?

A: Hirshfeld surface analysis, specifically dnorm surfaces, curvedness, and 2D fingerprint plots, helps visualize and quantify intermolecular interactions in crystal structures of 2-chlorobenzenesulfonamide derivatives []. This technique provides a detailed understanding of the types of interactions (e.g., hydrogen bonding, π-π stacking) contributing to the compound's stability and packing arrangements.

Q5: What analytical techniques are commonly employed to detect and quantify 2-chlorobenzenesulfonamide?

A: Gas chromatography, particularly when coupled with electron capture detection or mass spectrometry, is a sensitive technique for detecting and quantifying 2-chlorobenzenesulfonamide residues in environmental samples []. This method allows for the separation and identification of the compound from complex matrices like soil and water.

Q6: What is the role of 2-chlorobenzenesulfonamide in studies involving bound residues of chlorsulfuron in soil?

A: Research indicates that 2-chlorobenzenesulfonamide can become incorporated into the bound residue fraction of chlorsulfuron in soil [, ]. This bound residue, containing 2-chlorobenzenesulfonamide and other chlorsulfuron degradation products, poses challenges for extraction and analysis, potentially leading to an underestimation of the herbicide's long-term impact on the environment.

Q7: Can you elaborate on the use of 14C-labeled compounds in studying the fate of 2-chlorobenzenesulfonamide?

A: The use of 14C-labeled chlorsulfuron in studies is crucial for tracking the fate of the herbicide and its degradation products, including 2-chlorobenzenesulfonamide, in the environment [, ]. By tracing the radioactive label, researchers can determine the distribution, metabolism, and persistence of these compounds in soil, water, and plant systems.

Q8: How have structure-activity relationship (SAR) studies been applied to 2-chlorobenzenesulfonamide derivatives?

A: SAR studies have been conducted on compounds containing the 2-chlorobenzenesulfonamide moiety, particularly in the development of novel herbicides targeting the acetolactate synthase (ALS) enzyme []. By modifying different structural features of the molecule, researchers aim to enhance herbicidal activity, optimize target selectivity, and potentially reduce environmental persistence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol](/img/structure/B1218368.png)